Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have attracted significant interest in pharmaceutical research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate heterocyclic amines with diazonium salts and active methylene compounds. One common method includes the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines . The reaction conditions often involve heating in ethanol and may require acid or base catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antitrypanosomal activities.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an antimetabolite in purine biochemical reactions, inhibiting enzymes such as HMG-CoA reductase and COX-2 . These interactions disrupt cellular processes, leading to the therapeutic effects observed in various studies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[5,1-c]triazines: Another class of heterocyclic compounds with similar pharmacological properties.
Thieno[2,3-b]pyridines: These compounds also contain fused heterocyclic rings and are studied for their therapeutic potential.
Uniqueness
Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its thiazole ring enhances its antimicrobial properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H10N4O2S |
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Molecular Weight |
274.30 g/mol |
IUPAC Name |
ethyl 7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C12H10N4O2S/c1-2-18-12(17)8-7-15-16-9(3-4-13-10(8)16)11-14-5-6-19-11/h3-7H,2H2,1H3 |
InChI Key |
WRMYTFGXONPACT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=NC=CS3 |
Origin of Product |
United States |
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